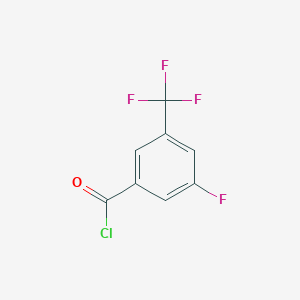

3-Fluoro-5-(trifluoromethyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)4-1-5(8(11,12)13)3-6(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAKSLBTFLVNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333987 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171243-30-4 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzoyl chloride for Researchers and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block in Modern Chemistry

3-Fluoro-5-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride that has emerged as a critical building block in the synthesis of complex organic molecules.[1] Its unique trifluoromethyl and fluoro-substituted aromatic structure imparts desirable properties to target compounds, making it an invaluable intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[2][3] The presence of both a fluorine atom and a trifluoromethyl group on the benzoyl moiety significantly influences the electronic properties of the molecule, enhancing its utility in a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties, reactivity, applications, and handling of this compound, tailored for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 171243-30-4 | [4][5][6] |

| Molecular Formula | C₈H₃ClF₄O | [4][5][6] |

| Molecular Weight | 226.56 g/mol | |

| Appearance | Colorless to light-colored liquid | [6] |

| Density | 1.482 g/mL at 25 °C | |

| Boiling Point | 119 °C | |

| Refractive Index | n20/D 1.462 | |

| Purity | Typically ≥ 95-98% (GC) | [6] |

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a summary of its key spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the acyl chloride, typically observed in the region of 1780-1740 cm⁻¹. Other significant peaks include those corresponding to the C-F stretching vibrations of the fluoro and trifluoromethyl groups, and the aromatic C-C and C-H stretching and bending vibrations. The gas-phase IR spectrum is available for reference on the NIST WebBook.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of a benzoyl chloride derivative, with prominent fragments arising from the loss of the chlorine atom and the carbonyl group. The mass spectrum is also available on the NIST WebBook for detailed analysis.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns would be complex due to splitting by both other protons and the fluorine atom.

-

¹³C NMR: The spectrum would display a signal for the carbonyl carbon around 165-170 ppm. The aromatic carbons would appear in the range of 110-140 ppm, with their chemical shifts influenced by the electron-withdrawing fluoro and trifluoromethyl substituents. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This would be the most informative spectrum, showing two distinct signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group, likely appearing as a singlet and a quartet, respectively, depending on the coupling with neighboring protons.

Chemical Reactivity and Synthetic Applications: A Gateway to Novel Molecules

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is further enhanced by the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups.[3] This makes it an excellent acylating agent that readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.[7]

Nucleophilic Acyl Substitution Mechanism

The general mechanism for the reaction of this compound with a nucleophile (Nu⁻) proceeds through a two-step addition-elimination pathway.

Sources

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract: 3-Fluoro-5-(trifluoromethyl)benzoyl chloride is a cornerstone reagent in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its strategically positioned fluoro and trifluoromethyl groups impart unique electronic properties that modulate the reactivity of the acyl chloride moiety and confer desirable characteristics, such as enhanced metabolic stability and binding affinity, to the resulting molecules. This guide provides an in-depth examination of the compound's physicochemical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and a survey of its critical applications as a versatile building block in the development of complex, high-value chemical entities.

Physicochemical Properties and Structural Elucidation

This compound is a substituted aromatic acyl chloride. The benzene ring is functionalized at positions 1, 3, and 5 with a benzoyl chloride, a fluorine atom, and a trifluoromethyl (CF3) group, respectively. This substitution pattern is critical to its utility. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylation agent.[1]

Chemical Structure and Identifiers

The precise arrangement of these functional groups is key to the compound's reactivity and the properties it imparts to derivative molecules.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 171243-30-4[1][2][3][4][5][6] |

| Molecular Formula | C₈H₃ClF₄O[1][2][5][6] |

| Molecular Weight | 226.55 g/mol [1][2][4][6] |

| SMILES String | Fc1cc(cc(c1)C(F)(F)F)C(Cl)=O[4] |

| InChI Key | BGAKSLBTFLVNAH-UHFFFAOYSA-N[4][6] |

Physicochemical Data

The compound is typically supplied as a colorless to light-colored liquid and is sensitive to moisture, a characteristic feature of acyl chlorides.[1][2][3]

| Property | Value | Source(s) |

| Appearance | Colorless to light red to green clear liquid | [1][3] |

| Density | ~1.48 g/mL at 25 °C | [1][4] |

| Boiling Point | 119 °C (lit.) | [1][4] |

| Refractive Index | n20/D ~1.46 | [1][2][4] |

| Purity | ≥ 98% (GC) | [1][2] |

Spectroscopic Profile

Structural confirmation is typically achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to confirm the substitution pattern on the aromatic ring and the presence of the key functional groups.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1780-1815 cm⁻¹. The NIST WebBook provides reference IR and mass spectra for this compound.[6][7]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom.[7]

Synthesis and Manufacturing

The most common and industrially scalable synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 3-fluoro-5-(trifluoromethyl)benzoic acid.

General Synthetic Pathway

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed, often with a catalytic amount of N,N-dimethylformamide (DMF).

Causality: Thionyl chloride is often preferred in industrial settings due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification. Oxalyl chloride is also highly effective and can be used under milder conditions, but it is more expensive. The DMF catalyst accelerates the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.

Detailed Experimental Protocol: Synthesis from 3-Fluoro-5-(trifluoromethyl)benzoic Acid

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a gas outlet (connected to a scrubber containing a sodium hydroxide solution), and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging Reagents: The flask is charged with 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) and a suitable anhydrous solvent such as toluene.

-

Catalyst Addition: A catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq) is added to the suspension.

-

Chlorinating Agent Addition: Thionyl chloride (SOCl₂, ~1.5 eq) is added dropwise via the dropping funnel at room temperature. A patent for a similar synthesis using oxalyl chloride specifies maintaining the temperature between 20-35 °C during addition.[8]

-

Reaction: After the addition is complete, the reaction mixture is gently heated to reflux (typically 60-80 °C) and stirred for 2-4 hours, or until the evolution of HCl gas ceases and the reaction mixture becomes a clear solution.

-

Workup: The reaction mixture is cooled to room temperature. Excess thionyl chloride and the solvent are removed under reduced pressure (distillation).

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product as a clear liquid. Purity is confirmed by Gas Chromatography (GC).

Synthesis and Reaction Mechanism Visualization

The following diagrams illustrate the synthesis pathway and a typical subsequent reaction.

Caption: Synthesis of the title compound from its carboxylic acid precursor.

Chemical Reactivity and Applications

The enhanced electrophilicity of the carbonyl carbon makes this compound an excellent reagent for nucleophilic acyl substitution reactions. It is widely used to introduce the 3-fluoro-5-(trifluoromethyl)benzoyl moiety into molecules.[1]

Core Reactivity: Nucleophilic Acyl Substitution

The compound readily reacts with a wide range of nucleophiles, including:

-

Alcohols: To form esters.

-

Amines: To form amides.

-

Water: To hydrolyze back to the parent carboxylic acid. This moisture sensitivity necessitates handling under anhydrous conditions.[2][5]

Insight: The presence of the CF₃ group is particularly significant. It is a strong electron-withdrawing group and is known to improve key drug properties such as metabolic stability and lipophilicity, which can enhance cell membrane permeability.[9][10] The fluorine atom further modulates the electronic environment. This dual-substitution pattern is a powerful tool in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][11]

Applications in Development

This reagent is a key building block in the synthesis of numerous high-value molecules.

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.[1][11] The fluorinated benzoyl group is often a key pharmacophore that interacts with biological targets.

-

Agrochemicals: It is used in the manufacturing of advanced herbicides and fungicides, where the fluorinated substituents can increase efficacy and selectivity.[1][11]

-

Material Science: The compound is also employed in the synthesis of specialty polymers and coatings, imparting properties like chemical resistance and thermal stability.[1][11]

Caption: General workflow for an acylation reaction using the title compound.

Handling, Storage, and Safety

As a reactive and corrosive chemical, proper handling of this compound is paramount.

Safety and Hazard Information

-

Hazard Classification: The compound is classified as corrosive. It causes severe skin burns and serious eye damage.[3][4][5] It may also cause respiratory irritation.[5]

-

GHS Pictograms: GHS05 (Corrosion).[4]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[3][4]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[3][4]

Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, well-ventilated place.[12] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent decomposition by moisture.[12] Recommended storage temperature is often 2-8 °C.[1]

-

Incompatible Materials: It reacts violently with water.[5] It is incompatible with strong bases, strong oxidizing agents, alcohols, and strong reducing agents.[12]

Conclusion

This compound is more than a simple acylating agent; it is a sophisticated chemical tool that enables chemists to strategically introduce fluorine and trifluoromethyl groups into target molecules. Its predictable reactivity, combined with the profound impact of its fluorinated substituents on molecular properties, ensures its continued and expanding role in the innovation pipeline for pharmaceuticals, agrochemicals, and advanced materials. Understanding its synthesis, handling requirements, and reaction profile is essential for any researcher aiming to leverage its unique capabilities.

References

- NIST WebBook. This compound. [Link]

- Molbase. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis. [Link]

- goods.com. This compound. [Link]

- Fisher Scientific. SAFETY DATA SHEET: 3-(Trifluoromethyl)benzoyl chloride (UK). [Link]

- Google Patents. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.

- NIST WebBook. Mass spectrum of this compound. [Link]

- African Rock Art. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. [Link]

- Google Patents. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- PubChem. 3,5-Bis(trifluoromethyl)benzoyl chloride. [Link]

- Fisher Scientific. This compound, 97%, Thermo Scientific. [Link]

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 171243-30-4 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 3-氟-5-(三氟甲基)苯甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. innospk.com [innospk.com]

- 10. mdpi.com [mdpi.com]

- 11. FCKeditor - Resources Browser [ohiotech.edu]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride: Synthesis, Reactivity, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-5-(trifluoromethyl)benzoyl chloride is a specialized acyl chloride that serves as a critical building block in modern synthetic chemistry. Its strategic placement of fluorine and a trifluoromethyl group on the aromatic ring imparts unique electronic properties, enhancing both the reactivity of the acyl chloride moiety and the biological and material properties of its derivatives. This guide provides a comprehensive overview of its physicochemical characteristics, synthesis, chemical reactivity, and key applications. With a focus on practical utility, this document details validated experimental protocols, analytical quality control methods, and rigorous safety procedures essential for its effective and safe implementation in research and development settings, particularly within the pharmaceutical, agrochemical, and material science sectors.

The Strategic Importance of Fluorinated Acylating Agents

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and material science. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] this compound has emerged as a particularly valuable reagent because it introduces not just a single fluorine atom but also a trifluoromethyl (CF₃) group in a specific meta-arrangement.

The trifluoromethyl group acts as a strong electron-withdrawing group, which significantly enhances the electrophilic character of the carbonyl carbon in the benzoyl chloride.[1] This heightened reactivity makes it an excellent agent for acylation reactions, readily reacting with a wide range of nucleophiles.[1] Consequently, it is a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), advanced agrochemicals, and high-performance polymers.[1][3]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃ClF₄O | [1][2][4][5] |

| Molecular Weight | 226.55 g/mol | [1][2][4][6] |

| CAS Number | 171243-30-4 | [1][2][4][7] |

| Appearance | Colorless to light red/green clear liquid | [1][4] |

| Density | 1.482 g/mL at 25 °C | [7] |

| Boiling Point | 119 °C | [1][4][7] |

| Refractive Index | n20/D 1.462 | [7] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [4][7] |

| Purity (Typical) | ≥ 98.0% (by GC) | [1][2][4] |

| Synonyms | α,α,α,5-Tetrafluoro-m-toluoyl chloride | [1][4] |

Synthesis and Manufacturing Pathway

This compound is typically synthesized from its corresponding carboxylic acid precursor, 3-fluoro-5-(trifluoromethyl)benzoic acid. The conversion is a standard organic transformation that involves activating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most common and effective reagent for this purpose, often used with a catalytic amount of N,N-dimethylformamide (DMF).

The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion.

Caption: Synthesis of the title compound from its carboxylic acid precursor.

Protocol 3.1: Synthesis via Thionyl Chloride

This protocol describes a general laboratory-scale procedure for the preparation of this compound.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask, followed by 1-2 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Gently heat the reaction mixture to reflux (approx. 80 °C). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation, often under reduced pressure.

-

Purification: The crude this compound can be purified by fractional distillation under vacuum to yield the final product as a clear liquid. The purity should be confirmed by analytical methods (see Section 6.0).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon, making it a prime substrate for nucleophilic acyl substitution . The electron-withdrawing effects of the fluorine and trifluoromethyl substituents inductively pull electron density away from the aromatic ring and, consequently, from the carbonyl group, making it highly susceptible to attack by nucleophiles.

The general mechanism involves two key steps:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

This reactivity profile allows it to be used in a wide range of transformations, including Friedel-Crafts acylations, esterifications, and amidations.

Applications in Research and Development

The versatile reactivity and the unique substitution pattern of this compound make it a valuable tool across several scientific disciplines.

-

Pharmaceutical Development: It serves as a key intermediate in synthesizing APIs. The resulting benzoyl moiety can improve a drug candidate's metabolic stability and binding affinity to its target protein.[1][3]

-

Agrochemicals: It is used to create potent herbicides and fungicides. The fluorinated groups can enhance the efficacy and environmental resilience of these products.[1][3]

-

Material Science: The compound is employed in developing advanced polymers and coatings. The fluorine content imparts desirable properties such as chemical resistance, thermal stability, and hydrophobicity.[1][3]

Protocol 5.1: Friedel-Crafts Acylation of Anisole

This protocol provides a validated, step-by-step methodology for a representative Friedel-Crafts acylation, a cornerstone C-C bond-forming reaction. This reaction synthesizes (4-methoxyphenyl)(3-fluoro-5-(trifluoromethyl)phenyl)methanone, a valuable ketone intermediate.

-

Safety First: This reaction must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 eq) and an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve this compound (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Substrate Addition: Add anisole (1.0 eq, limiting reagent) dropwise from the dropping funnel over 30 minutes, maintaining the low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the quenched mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aryl ketone.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for reproducible and successful synthetic outcomes. Several analytical methods are employed for its quality control.

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is the primary method for determining purity.[2][4][6] Acyl chlorides can be analyzed directly or after derivatization (e.g., conversion to an ester or amide) to improve chromatographic behavior and prevent on-column degradation.[4][8] The method provides a quantitative measure of the main component and any related impurities, such as the starting carboxylic acid.

-

Argentometric Titration: This classical titration method can be used to determine the concentration of the acyl chloride.[4] The Volhard method is particularly suitable.[5][9] In this back-titration, a known excess of silver nitrate is added to the sample, which reacts with the chloride. The unreacted silver ions are then titrated with a standardized thiocyanate solution using an iron(III) salt as an indicator.[5][9]

-

Spectroscopy (FTIR, NMR):

-

FTIR: Infrared spectroscopy is useful for confirming the presence of the characteristic acyl chloride carbonyl (C=O) stretch, typically found at a high frequency (around 1780-1815 cm⁻¹).

-

NMR: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the structure of the molecule, ensuring the correct substitution pattern of the aromatic ring.

-

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Statements:

Precautionary Measures:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-retardant lab coat, and impervious gloves (e.g., nitrile or neoprene).[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. The compound is a lachrymator. It is moisture-sensitive and reacts with water to release corrosive HCl gas.[10] All glassware and reagents must be scrupulously dry.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. Recommended storage temperature is between 2-8 °C.[1]

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a powerful and versatile reagent whose utility is rooted in the synergistic effects of its fluoro and trifluoromethyl substituents. Its enhanced electrophilicity facilitates a broad range of acylation reactions, providing efficient pathways to novel compounds in the pharmaceutical, agrochemical, and material science industries. While its reactivity and corrosive nature demand rigorous adherence to safety and handling protocols, a comprehensive understanding of its properties, synthesis, and analytical characterization empowers researchers to leverage its full potential for innovation.

References

- Langvardt, P. W., & Ramstad, T. (1981). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry.

- Cenmed Enterprises. (n.d.). This compound (C007B-160353).

- Google Patents. (1987). Process for the preparation of benzoic acid derivatives.

- Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.

- Google Patents. (1985). Preparation of trifluoromethyl-benzoyl halides.

- ResearchGate. (2014). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?.

- goods.com. (n.d.). This compound.

- University of Technology. (n.d.). Argentometric Titrations. Retrieved from a relevant university chemistry resource.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?.

- Masaryk University. (n.d.). Argentometric determination of chlorides.

- eGyanKosh. (n.d.). Expt. 9 Argentometric Determination of Chloride Ions by Mohr's and Fajan's Methods.

Sources

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fchpt.stuba.sk [fchpt.stuba.sk]

- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. savemyexams.com [savemyexams.com]

The Strategic Importance of 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

Abstract

This compound is a pivotal chemical intermediate, prized for its role in the development of complex molecules within the pharmaceutical, agrochemical, and material science sectors. The strategic incorporation of fluorine and a trifluoromethyl group enhances the lipophilicity, metabolic stability, and binding affinity of target compounds, making this benzoyl chloride a valuable building block for modern chemical synthesis.[1][2][3] This guide provides a comprehensive overview of the prevalent and efficient synthetic routes for its preparation, focusing on the conversion of its carboxylic acid precursor, 3-fluoro-5-(trifluoromethyl)benzoic acid. We will conduct a deep dive into the mechanisms of action for key chlorinating agents, present field-proven experimental protocols, and offer a comparative analysis to inform procedural selection. This document is intended for researchers, chemists, and process development professionals who require a robust understanding of this critical synthetic transformation.

The utility of this compound stems from the unique physicochemical properties imparted by its halogen substituents. These features are highly sought after in the design of bioactive compounds and advanced materials.

Role in Medicinal Chemistry and Drug Development

In pharmaceutical research, the presence of fluorine and trifluoromethyl groups can dramatically improve a drug candidate's profile.[1][4] The trifluoromethyl group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, while the fluorine atom can modulate the electronic properties and conformation of a molecule to improve its binding affinity to biological targets.[3] Consequently, this benzoyl chloride serves as a key starting material for a variety of active pharmaceutical ingredients (APIs), including anti-inflammatory agents and novel therapeutics.[2][3]

Applications in Agrochemicals and Material Science

Beyond pharmaceuticals, this compound is integral to the agrochemical industry for creating potent and selective herbicides and fungicides.[1][4] In material science, its stability and reactivity are leveraged in the synthesis of specialized fluorinated polymers and coatings that exhibit high chemical resistance and durability.[1][4]

Scope of This Guide

This guide focuses exclusively on the final, critical step in the synthesis of this compound: the conversion of the corresponding carboxylic acid, 3-Fluoro-5-(trifluoromethyl)benzoic acid. This transformation is central to providing the reactive acyl chloride needed for subsequent coupling reactions. We will explore the two most prominent and industrially relevant methods for achieving this conversion.

Foundational Chemistry: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The core challenge lies in activating the carboxyl group. The hydroxyl (-OH) group is a poor leaving group, making direct nucleophilic substitution difficult. Therefore, a chlorinating agent is required to convert the hydroxyl into a more reactive intermediate that can be readily displaced by a chloride ion.

The most effective reagents for this purpose are those that produce volatile byproducts, as this simplifies the purification process, often allowing the product to be isolated by simple evaporation of the solvent and excess reagent.[5][6] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the industry standards that meet this criterion.[7]

Synthetic Pathway I: The Thionyl Chloride (SOCl₂) Route

Thionyl chloride is a widely used reagent for preparing acyl chlorides from carboxylic acids due to its reliability and the convenient nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases.[8][9]

Mechanistic Deep Dive

The reaction proceeds through a multi-step mechanism involving the formation of a highly reactive intermediate.[10][11]

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This attack forms a protonated chlorosulfite intermediate.

-

Leaving Group Formation: A chloride ion is eliminated and subsequently deprotonates the intermediate, creating a reactive acyl chlorosulfite. This species is highly primed for substitution because the chlorosulfite group is an excellent leaving group.

-

Nucleophilic Acyl Substitution: The chloride ion acts as a nucleophile, attacking the carbonyl carbon.

-

Product Formation: The carbonyl double bond reforms, expelling the chlorosulfite group, which decomposes into gaseous SO₂ and HCl, driving the reaction to completion.[8][11]

Caption: Catalytic cycle for the Oxalyl Chloride/DMF route.

Field-Proven Experimental Protocol

Objective: To synthesize this compound using oxalyl chloride and catalytic DMF.

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Glassware (round-bottom flask, dropping funnel, drying tube)

Procedure:

-

Setup: In a flame-dried, inert-atmosphere (e.g., nitrogen or argon) flask, dissolve 3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution with stirring.

-

Reagent Addition: Slowly add oxalyl chloride (typically 1.2-1.5 eq) dropwise at 0°C (ice bath). Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The reaction is typically complete when gas evolution ceases.

-

Purification: The reaction mixture can often be used directly in the next step. If isolation is required, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude product.

Comparative Analysis: Thionyl Chloride vs. Oxalyl Chloride

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) / DMF |

| Reaction Temp. | High (Reflux) | Low (0°C to Room Temp) |

| Selectivity | Good | Excellent; preferred for sensitive substrates. [5] |

| Byproducts | SO₂, HCl | CO, CO₂, HCl |

| Workup | Simple (evaporation) | Simple (evaporation) |

| Catalyst | None required (sometimes pyridine is used) | DMF (catalytic amount) |

| Safety | Corrosive, toxic. Reacts with water. | Corrosive, toxic. Reacts with water. Byproducts include toxic CO gas. |

| Cost | Generally less expensive | More expensive |

Purification and Characterization

Post-Reaction Workup

For both methods, the primary workup procedure involves the removal of volatile components. Since the reagents and byproducts are gaseous or have low boiling points, they can be efficiently removed under vacuum. This often leaves the this compound product in high purity. For exacting applications, fractional vacuum distillation can be employed for further purification.

Spectroscopic Verification

Characterization of the final product confirms the successful conversion.

-

Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and a strong C=O stretch characteristic of an acyl chloride will appear at a higher wavenumber (typically 1780-1815 cm⁻¹).

-

¹H and ¹⁹F NMR Spectroscopy: The aromatic proton and fluorine signals will remain, but their chemical shifts may be slightly altered due to the change from a carboxylic acid to an acyl chloride.

Safety, Handling, and Storage

Reagent Hazards: Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water. [12]All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Product Stability and Handling: this compound is a moisture-sensitive compound. [13]It will readily hydrolyze upon contact with water or atmospheric moisture back to the starting carboxylic acid. [13]Therefore, it must be handled under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) and stored in tightly sealed containers. It is also classified as corrosive and can cause severe skin burns and eye damage. [12]

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a robust and well-established process critical for the production of high-value chemicals. The choice between the thionyl chloride and oxalyl chloride routes depends on factors such as substrate sensitivity, cost, and scale. The thionyl chloride method is a cost-effective and powerful option for robust substrates, while the oxalyl chloride/DMF system offers a milder, more selective alternative suitable for complex or delicate molecules. A thorough understanding of the mechanisms, protocols, and safety considerations detailed in this guide enables researchers and chemists to effectively produce this versatile and important synthetic intermediate.

References

- This compound - Chem-Impex. (URL: https://www.chemimpex.com/product/3-fluoro-5-trifluoromethylbenzoyl-chloride)

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. (URL: https://www.masterorganicchemistry.com/2011/12/03/reagent-friday-thionyl-chloride-socl2/)

- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. (URL: https://www.chemistrysteps.

- 22.9 Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. (URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/22%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/22.09%3A_Reactions_of_Carboxylic_Acids)

- The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012). Henry Rzepa's Blog. (URL: https://www.ch.imperial.ac.uk/rzepa/blog/?p=6951)

- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube. (URL: https://www.youtube.

- Figure CX5.1. Possible syntheses of an acid chloride. College of Saint Benedict & Saint John's University. (URL: https://employees.csbsju.edu/cschaller/Reactivity/carboxyloid/cx5.htm)

- 5.9: Getting Towed Uphill. (2022). Chemistry LibreTexts. (URL: https://chem.libretexts.org/Courses/Saint_Marys_College_Notre_Dame_IN/CHEM_322%3A_Organic_Chemistry_II_(Hill)/05%3A_Carboxyloids/5.09%3A_Getting_Towed_Uphill)

- 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis. Mol-Instincts. (URL: https://www.molinstincts.com/synthesis/3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL-CHLORIDE-synthesis-2792822/)

- Oxalyl chloride - Wikipedia. (URL: https://en.wikipedia.org/wiki/Oxalyl_chloride)

- Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. Parchem. (URL: https://www.parchem.com/post/exploring-3-(trifluoromethyl)

- 3-Fluoro-5-(trifluoromethyl)benzoic acid | CAS 161622-05-5. Ossila. (URL: https://www.ossila.com/products/3-fluoro-5-trifluoromethyl-benzoic-acid)

- This compound. goods.com. (URL: https://www.goods.com/products/3-fluoro-5-trifluoromethyl-benzoyl-chloride)

- 3-Fluoro-5-(trifluoromethyl)benzoic acid - Chem-Impex. (URL: https://www.chemimpex.com/product/3-fluoro-5-trifluoromethylbenzoic-acid)

- Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. (URL: https://www.organic-chemistry.org/namedreactions/acid-to-acid-chloride.shtm)

- Reactions and Applications of Oxalyl Chloride. (2024). ChemicalBook. (URL: https://www.chemicalbook.

- Process for preparing 3-trifluoromethyl benzyl chloride. (1992). Google Patents. (URL: https://patents.google.

- This compound | 171243-30-4. TCI EUROPE N.V. (URL: https://www.tcichemicals.com/BE/en/p/F0511)

- 3,5-Bis(trifluoromethyl)benzoyl chloride 97 | 785-56-8. Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/aldrich/334230)

- Process of preparing 3-trifluoromethyl benzoic acid. (2007). Google Patents. (URL: https://patents.google.

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (2002). Google Patents. (URL: https://patents.google.

- Preparation of trifluoromethyl-benzoyl halides. (1985). Google Patents. (URL: https://patents.google.

- 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222. PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/519222)

- Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2. Smolecule. (URL: https://www.smolecule.com/cas-207981-46-2-2-fluoro-5-trifluoromethyl-benzoyl-chloride.html)

- To trifluoromethylbenzoic acid synthetic method between a kind of neighbour. (2017). Google Patents. (URL: https://patents.google.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. chemimpex.com [chemimpex.com]

- 4. FCKeditor - Resources Browser [ohiotech.edu]

- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 6. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound | 171243-30-4 | TCI EUROPE N.V. [tcichemicals.com]

- 13. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

An In-depth Technical Guide to the Reactivity Profile of 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-fluoro-5-(trifluoromethyl)benzoyl chloride (FTFBC), a pivotal reagent in modern organic synthesis. The document elucidates the profound influence of the meta-positioned fluorine and trifluoromethyl substituents on the electrophilicity of the carbonyl group. Key topics include a detailed examination of its synthesis, a thorough exploration of its participation in canonical reactions such as Friedel-Crafts acylation, esterification, and amidation, and an interpretation of its characteristic spectroscopic data. Furthermore, this guide presents detailed, field-tested experimental protocols and critical safety and handling procedures. This document is intended for researchers, chemists, and process development scientists engaged in the fields of medicinal chemistry, agrochemicals, and materials science, providing the technical insights necessary for the effective and safe utilization of this versatile synthetic building block.

Table of Contents

-

Introduction: Chemical Identity and Physicochemical Properties

-

The Electronic Landscape: Understanding the Reactivity of this compound

-

Synthesis of this compound

-

Core Reactivity Profile: A Mechanistic Perspective

-

Spectroscopic Characterization

-

Safety and Handling Protocols

-

References

Introduction: Chemical Identity and Physicochemical Properties

This compound, with CAS number 171243-30-4, is a highly reactive acyl chloride that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine-containing moieties can enhance biological activity and metabolic stability.[2] The strategic placement of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly modulates its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 171243-30-4 | [3] |

| Molecular Formula | C₈H₃ClF₄O | [3] |

| Molecular Weight | 226.56 g/mol | [3] |

| Appearance | Colorless to light-colored liquid | [4] |

| Density | 1.482 g/mL at 25 °C | [3] |

| Boiling Point | 119 °C | [3] |

| Refractive Index | n20/D 1.462 | [3] |

The Electronic Landscape: Understanding the Reactivity of this compound

The heightened reactivity of this compound in nucleophilic acyl substitution reactions is a direct consequence of the powerful electron-withdrawing nature of its substituents. Both the fluorine and trifluoromethyl groups, positioned meta to the carbonyl chloride, exert strong inductive effects (-I) that pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This inductive withdrawal significantly increases the partial positive charge on the carbonyl carbon, rendering it a potent electrophile.

The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. For a meta-substituent, the σ value primarily reflects the inductive effect.

Table 2: Hammett Substituent Constants (σ)

| Substituent | σ_meta | Reference(s) |

| -F | 0.34 | [5] |

| -CF₃ | 0.44 | [5] |

The positive values for both substituents confirm their electron-withdrawing character. The cumulative effect of these two groups makes the carbonyl carbon of this compound significantly more electrophilic than that of unsubstituted benzoyl chloride, leading to accelerated reaction rates with nucleophiles.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the conversion of the corresponding carboxylic acid, 3-fluoro-5-(trifluoromethyl)benzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of the Precursor: 3-Fluoro-5-(trifluoromethyl)benzoic Acid

While commercially available, the precursor acid can be synthesized through various routes, often starting from 3,5-disubstituted toluene derivatives followed by oxidation. A common industrial approach involves the hydrolysis of a meta-trichloromethyl trifluoromethyl benzene derivative.[6] For laboratory purposes, purchasing the acid is generally the most efficient starting point.[7]

Experimental Protocol: Conversion of Carboxylic Acid to Acyl Chloride

This protocol details the conversion of 3-fluoro-5-(trifluoromethyl)benzoic acid to the target acyl chloride using thionyl chloride. This reaction should be performed in a well-ventilated fume hood due to the evolution of corrosive HCl and SO₂ gases.

Materials and Reagents:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or another inert solvent)

-

Round-bottom flask with a reflux condenser and a gas trap

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (containing aqueous NaOH to neutralize acidic gases), add 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add anhydrous toluene to the flask to create a slurry.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the stirred slurry at room temperature.[8]

-

Add a catalytic amount of DMF (1-2 drops) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.[8] The reaction can be monitored by the disappearance of the solid starting material.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude this compound is typically obtained as an oil and can be purified by distillation under reduced pressure or used directly in subsequent reactions.

Core Reactivity Profile: A Mechanistic Perspective

The enhanced electrophilicity of this compound makes it an excellent reagent for a variety of nucleophilic acyl substitution reactions.

Friedel-Crafts Acylation

This reaction involves the acylation of an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The strong electron-withdrawing groups on the benzoyl chloride facilitate the formation of the key electrophile, the acylium ion.

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Acylation of Anisole

-

Set up a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) in the flask and cool to 0 °C in an ice bath.

-

Add this compound (1.0 eq) to the dropping funnel.

-

Add the acyl chloride dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

-

In a separate flask, dissolve anisole (1.0 eq) in anhydrous DCM.

-

Add the anisole solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.[9]

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[9] Transfer to a separatory funnel, separate the organic layer, and wash the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Amide Synthesis

This compound reacts readily with primary and secondary amines to form the corresponding amides. The reaction is typically rapid and exothermic.

Diagram: Amide Synthesis Workflow

Caption: General workflow for amide synthesis.

Ester Synthesis

The reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields esters. The base serves to neutralize the HCl byproduct.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data Interpretation

| Technique | Feature | Interpretation | Reference(s) |

| IR Spectroscopy | Strong C=O stretch at ~1770-1800 cm⁻¹ | Characteristic of an acyl chloride, shifted to higher frequency due to electron-withdrawing groups. | [10] |

| C-F stretches | Multiple strong bands in the 1100-1400 cm⁻¹ region, characteristic of the CF₃ group. | [10] | |

| ¹H NMR | Aromatic protons | Complex multiplet patterns in the aromatic region (δ 7.5-8.5 ppm), showing coupling to both ¹⁹F nuclei. | [11] (by analogy) |

| ¹³C NMR | Carbonyl carbon (C=O) | Resonance around δ 165-170 ppm. | [12] (by analogy) |

| Aromatic carbons | Complex splitting patterns due to C-F coupling. The carbon attached to the CF₃ group will appear as a quartet. | [13] (by analogy) | |

| ¹⁹F NMR | Aromatic Fluorine (-F) | A multiplet, coupled to the aromatic protons and potentially the CF₃ group. | [11] (by analogy) |

| Trifluoromethyl (-CF₃) | A singlet or closely spaced multiplet. | [11] (by analogy) | |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z 226, with a characteristic M+2 peak at m/z 228 (~1/3 intensity) due to the ³⁷Cl isotope. | [14] |

| Fragmentation | Loss of Cl (m/z 191) is a common fragmentation pathway, forming the acylium ion. | [14] |

Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive compound that must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted exclusively in a well-ventilated chemical fume hood.[15]

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. The container should be tightly sealed.

-

Handling: Use dry glassware and syringes. The compound reacts with water and other protic solvents, releasing corrosive HCl gas.

-

Quenching and Disposal: Unused reagent or reaction residues should be quenched carefully. This can be done by slowly adding the material to a stirred, cold solution of a weak nucleophile, such as isopropanol or a dilute aqueous solution of sodium bicarbonate.[8] The resulting mixture should be neutralized before disposal according to local regulations.

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), and then quench the absorbent material as described above before disposal.

Conclusion

This compound is a highly reactive and valuable reagent in organic synthesis. Its enhanced electrophilicity, a direct result of the potent inductive effects of its fluorine and trifluoromethyl substituents, makes it an ideal choice for a range of acylation reactions. A thorough understanding of its electronic properties, synthetic routes, and reactivity profile, coupled with strict adherence to safety protocols, is essential for its effective and safe application in the laboratory and in industrial processes. This guide provides the foundational knowledge for chemists to leverage the unique properties of this powerful synthetic tool.

References

- Supporting Information for "Discovery of Potent and Selective Inhibitors of the Human Kynurenine Aminotransferase II". The Royal Society of Chemistry.

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

- "13 Friedel-Crafts Acylation". University of Wisconsin-Madison Chemistry Department.

- "Working with Hazardous Chemicals". Organic Syntheses.

- "Procedure". Organic Syntheses.

- "Table 13.1 Selected Hammett substituent constants and susceptibility factors". University of California, Davis.

- "Working with Hazardous Chemicals". Organic Syntheses.

- "Friedel Crafts Reaction Virtual Lab". PraxiLabs.

- "hammett substituent constants: Topics by Science.gov". Science.gov.

- "Experiment 1: Friedel-Crafts Acylation". University of Michigan.

- "this compound". NIST WebBook.

- "this compound". NIST WebBook.

- "Hammett equation". Wikipedia.

- "Friedel-Crafts Acylation of Anisole". Scribd.

- "Supporting Information for Copper-Mediated Trifluoromethylation of Benzyl, Allyl, and Propargyl Methanesulfonates with TMSCF3". Beilstein Journals.

- "Hammett constants σ for fluoro-substituents". ResearchGate.

- "N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide". Organic Syntheses.

- "Working with Hazardous Chemicals". Organic Syntheses.

- "Process of preparing 3-trifluoromethyl benzoic acid". Google Patents.

- "Process for the preparation of benzoic acid derivatives". Google Patents.

- "Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid". Google Patents.

- "Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization". YouTube.

- "Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)". MDPI.

- "Electronic Supplementary Information (ESI) for Online NMR monitoring of hazardous reactions in continuous-flow". The Royal Society of Chemistry.

- "Synthesis of N-Benzyl α-Trifluoromethylthioamide from N-Acylpyrazoles under Flow Conditions". ResearchGate.

- "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra". Master Organic Chemistry.

- "Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide". MDPI.

- "Infrared spectrum of benzoyl chloride adsorbed on KA zeolite". ResearchGate.

- "How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?". ResearchGate.

- "Convertion of Acid to acid chloride". ResearchGate.

- "How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy". YouTube.

- "Ester synthesis by esterification". Organic Chemistry Portal.

- "How to Make Esters through Esterification | Examples Explained!". YouTube.

- "Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides". University of Munich.

Sources

- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 2. ossila.com [ossila.com]

- 3. This compound 95 171243-30-4 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. global.oup.com [global.oup.com]

- 6. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. websites.umich.edu [websites.umich.edu]

- 10. This compound [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR spectrum [chemicalbook.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. This compound [webbook.nist.gov]

- 15. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-5-(trifluoromethyl)benzoyl chloride (CAS No: 171243-30-4), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its unique molecular structure, featuring a reactive acyl chloride group and two distinct fluorine-containing moieties, necessitates a thorough characterization to ensure purity, confirm identity, and understand its reactivity. This document is intended for researchers, scientists, and drug development professionals, offering both detailed spectroscopic analysis and the underlying principles for data acquisition and interpretation.

Molecular Structure and Its Spectroscopic Implications

This compound is an aromatic compound with the chemical formula C₈H₃ClF₄O and a molecular weight of 226.56 g/mol . The substitution pattern on the benzene ring—a fluorine atom, a trifluoromethyl group, and a benzoyl chloride group—creates a unique electronic environment that is directly reflected in its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, the fluorine (-F) atom, and the benzoyl chloride (-COCl) group significantly influences the chemical shifts of the aromatic protons and carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group of the acyl chloride and vibrations associated with the substituted aromatic ring and the carbon-fluorine bonds.

Experimental IR Data

The gas-phase IR spectrum provided by the National Institute of Standards and Technology (NIST) serves as our primary experimental reference.[2] The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1775 | Strong | C=O Stretch (Acyl Chloride) |

| ~1600, ~1450 | Medium | Aromatic C=C Ring Stretch |

| ~1340 | Strong | C-F Stretch (Aromatic) |

| ~1140 - 1180 | Very Strong | Symmetric and Asymmetric C-F Stretch (-CF₃) |

| ~890 | Strong | C-H Bend (out-of-plane) for isolated hydrogens |

| ~750 | Strong | C-Cl Stretch |

Data interpreted from the NIST Gas-Phase Infrared Database.[2]

Interpretation of the IR Spectrum

-

Carbonyl (C=O) Stretching: The most prominent peak in the spectrum is the strong absorption around 1775 cm⁻¹. This is characteristic of the carbonyl group in an acyl chloride. The frequency is higher than that of a typical ketone or carboxylic acid due to the inductive electron-withdrawing effect of the chlorine atom.

-

Aromatic C=C Stretching: The absorptions in the 1450-1600 cm⁻¹ region are typical for aromatic ring stretching vibrations.

-

Carbon-Fluorine (C-F) Stretching: The spectrum shows very strong bands in the 1140-1340 cm⁻¹ region. The band around 1340 cm⁻¹ is attributable to the C-F stretch of the single fluorine atom on the ring, while the complex and very intense set of bands between 1140 cm⁻¹ and 1180 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the trifluoromethyl (-CF₃) group.

-

C-H Bending: The strong absorption around 890 cm⁻¹ is indicative of out-of-plane C-H bending vibrations for the isolated aromatic hydrogens.

-

C-Cl Stretching: The C-Cl stretch of the acyl chloride is expected in the fingerprint region, typically around 750 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous structure elucidation.

Note: As of the publication of this guide, a complete, publicly available experimental NMR dataset for this specific compound is not available. The data presented below is a predicted spectrum, based on established principles and data from analogous compounds such as 3-(Trifluoromethyl)benzoyl chloride and 3,5-Bis(trifluoromethyl)benzoyl chloride.[4][5] This serves as a guideline for what researchers should expect to observe.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, each corresponding to one of the three protons on the benzene ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 | Doublet of Doublets | J(H,F) ≈ 5-7, J(H,H) ≈ 2 | H-6 |

| ~8.0 | Singlet (broad) | - | H-2 |

| ~7.8 | Doublet of Triplets | J(H,F) ≈ 8-10, J(H,H) ≈ 2 | H-4 |

Causality of Assignments:

-

The protons are expected to be in the downfield region (7.5-8.5 ppm) due to the strong deshielding effects of the -COCl, -F, and -CF₃ groups.

-

H-6: This proton is ortho to the -COCl group and meta to both the -F and -CF₃ groups. It will appear as a doublet of doublets due to coupling with H-4 (meta, small J) and the C-5 fluorine (meta, J ≈ 5-7 Hz).

-

H-2: This proton is ortho to the -COCl group and meta to both the -F and -CF₃ groups. It is expected to show minimal coupling to other protons and may appear as a broadened singlet or a very finely split multiplet.

-

H-4: This proton is ortho to the fluorine atom and will show a larger coupling to it (ortho, J ≈ 8-10 Hz). It will also be coupled to H-6 (meta, small J), resulting in a doublet of triplets or a complex multiplet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be complex due to carbon-fluorine coupling. Six aromatic carbon signals and one carbonyl carbon signal are expected.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~166 | Doublet | J(C,F) ≈ 2-4 | C=O |

| ~162 | Doublet | J(C,F) ≈ 250-260 | C-3 |

| ~135 | Doublet | J(C,F) ≈ 2-4 | C-1 |

| ~133 | Quartet | J(C,F) ≈ 30-35 | C-5 |

| ~129 | Doublet | J(C,F) ≈ 8-10 | C-6 |

| ~123 | Quartet | J(C,F) ≈ 270-275 | -CF₃ |

| ~120 | Doublet | J(C,F) ≈ 20-25 | C-4 |

| ~118 | Doublet | J(C,F) ≈ 20-25 | C-2 |

Causality of Assignments:

-

C-3: The carbon directly attached to the fluorine atom will show a very large one-bond coupling constant (¹J(C,F)) and will be significantly deshielded.

-

-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three attached fluorine atoms, with a very large ¹J(C,F).

-

C-5: The carbon attached to the -CF₃ group will appear as a quartet due to two-bond coupling (²J(C,F)) with the fluorine atoms of the -CF₃ group.

-

Other Aromatic Carbons: The remaining carbons will appear as doublets due to coupling with the fluorine at C-3, with the magnitude of the coupling constant (J(C,F)) decreasing with the number of bonds separating the atoms.

-

Carbonyl Carbon: The carbonyl carbon will be the most deshielded carbon (apart from C-3) and may show a small coupling to the fluorine at C-3.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct signals. Chemical shifts are referenced to CFCl₃ at 0.00 ppm.[6]

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 | Singlet | -CF₃ |

| ~ -110 | Singlet | Ar-F |

Causality of Assignments:

-

-CF₃: The trifluoromethyl group typically appears around -60 to -70 ppm.[7] Since there are no adjacent protons or fluorine atoms, it is expected to be a singlet.

-

Ar-F: The aromatic fluorine atom's chemical shift is typically in the range of -100 to -120 ppm for a fluorobenzene derivative.[8] It is not expected to show significant coupling to the distant -CF₃ group's fluorines.

Experimental Protocols

To ensure the acquisition of high-quality, verifiable data, the following protocols are recommended. These protocols represent a self-validating system, where the choice of parameters is justified by the chemical nature of the analyte.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak.

-

Rationale: The compound is a liquid at room temperature, but dissolution in a deuterated solvent is necessary for locking and shimming the magnetic field, and for providing a chemical shift reference. The concentration must be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for ¹³C NMR.

-

-

Instrument Parameters (300 MHz or higher spectrometer):

-

¹H NMR: Acquire with 16-32 scans. Set the spectral width to cover the range of approximately 0-12 ppm.

-

¹³C NMR: Acquire with 1024 or more scans using proton decoupling. Set the spectral width to cover 0-200 ppm.

-

¹⁹F NMR: Acquire with 64-128 scans. A spectral width covering +50 to -200 ppm is generally sufficient.

-

Referencing: Chemical shifts for ¹H and ¹³C should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). ¹⁹F spectra can be referenced to an external standard like CFCl₃.[6]

-

IR Spectroscopy Protocol

-

Sample Preparation (FTIR with ATR):

-

The use of an Attenuated Total Reflectance (ATR) accessory is the most straightforward method for a liquid sample.[3]

-

Place a single drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Rationale: ATR is a rapid and reliable technique that requires minimal sample preparation and avoids the use of solvents or KBr pellets, providing a spectrum of the pure compound.

-

-

Instrument Parameters:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the clean ATR crystal immediately before the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

-

Visualization of Key Relationships

The following diagrams illustrate the molecular structure and the logical workflow for its characterization.

Caption: Molecular structure of this compound.

Caption: Recommended workflow for spectroscopic characterization.

References

- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.

- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.

- Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

- ResearchGate. (n.d.). (A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR [m.chemicalbook.com]

- 5. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. colorado.edu [colorado.edu]

- 8. 19F [nmr.chem.ucsb.edu]

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzoyl chloride is a vital reagent in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group, makes it a valuable building block for creating complex organic molecules with enhanced biological activity.[1][2] However, the same reactivity that makes this compound so useful also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in established scientific principles and regulatory standards.

Hazard Identification and Risk Assessment

This compound is classified as a corrosive and combustible liquid that can cause severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause tearing, and may cause respiratory irritation.[3][4] The primary hazards are associated with its reactivity, particularly with water and nucleophiles.

Physicochemical Properties and Associated Risks

A comprehensive understanding of the compound's physical and chemical properties is the foundation of a robust safety protocol.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C8H3ClF4O[1][3][5][6] | Indicates the presence of reactive halogen atoms. |

| Molecular Weight | 226.56 g/mol | Relevant for stoichiometric calculations in reactions. |

| Appearance | Colorless to light red to green clear liquid[1] | Any significant deviation may indicate decomposition or impurity. |

| Boiling Point | 119 °C[1] | Volatility requires handling in well-ventilated areas or fume hoods. |

| Density | 1.48 g/mL at 25 °C[1] | Heavier than water; spills will sink in aqueous solutions. |

| Flash Point | 74 °C (closed cup) | Combustible liquid; avoid heat, sparks, and open flames.[3] |

| Reactivity | Reacts with water, generating heat and toxic gases.[3] | Strict exclusion of moisture is critical during storage and handling. |

Health Hazards